molecular formula C12H12N2O B8605713 C-(6-Phenoxy-pyridin-2-yl)-methylamine

C-(6-Phenoxy-pyridin-2-yl)-methylamine

Cat. No.: B8605713
M. Wt: 200.24 g/mol
InChI Key: UYPCZONXYPTASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-(6-Phenoxy-pyridin-2-yl)-methylamine is a pyridine derivative featuring a phenoxy substituent at the 6-position and a methylamine group at the 2-position of the pyridine ring. The phenoxy group contributes to lipophilicity and electronic effects, while the methylamine moiety may influence hydrogen bonding and basicity, critical for biological activity.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(6-phenoxypyridin-2-yl)methanamine

InChI

InChI=1S/C12H12N2O/c13-9-10-5-4-8-12(14-10)15-11-6-2-1-3-7-11/h1-8H,9,13H2

InChI Key

UYPCZONXYPTASG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=N2)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares key structural and physicochemical features of C-(6-Phenoxy-pyridin-2-yl)-methylamine with related compounds:

Compound Name Substituents (Pyridine Positions) Molecular Weight (g/mol) Key Properties References
This compound 6-phenoxy, 2-methylamine Not explicitly provided High lipophilicity (phenoxy); potential basicity (methylamine) [1], [9]
(6-Methoxypyridin-2-yl)-methanol 6-methoxy, 2-methanol ~139.15 Less lipophilic than phenoxy; hydroxyl group for hydrogen bonding [6]
2,6-Dimethylaminopyridine (DAm1) 2-methylamine, 6-methylamine ~137.18 High basicity; dual methylamine groups enhance receptor interaction [9]
C-[5-(5-Trifluoromethyl-pyridin-2-yl)-oxadiazol-3-yl]-methylamine 5-trifluoromethyl, 2-oxadiazole, 3-methylamine 280.64 Enhanced stability (trifluoromethyl); oxadiazole improves electron-withdrawing capacity [11]

Notes:

  • The trifluoromethyl-oxadiazole derivative () demonstrates how electron-withdrawing groups can stabilize the pyridine ring, a feature absent in the target compound [11].

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